molecular formula C18H25BrClNO5 B4973476 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4973476
M. Wt: 450.7 g/mol
InChI Key: RMWGZYOUJHHPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain linked to a bromochlorophenoxy group, and it is often used in conjunction with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine typically involves multiple steps. One common route includes the reaction of 2-bromo-4-chlorophenol with butyl bromide in the presence of a base to form 4-(2-bromo-4-chlorophenoxy)butane. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutyl derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous .

Properties

IUPAC Name

1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO.C2H2O4/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-5-4-14(18)12-15(16)17;3-1(4)2(5)6/h4-5,12-13H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWGZYOUJHHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.